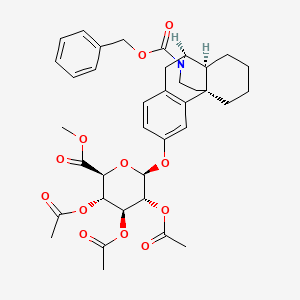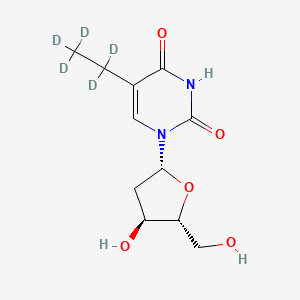
5-Ethyl-2'-deoxyuridine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2’-deoxyuridine-d5 is a deuterated analog of 5-ethyl-2’-deoxyuridine, a pyrimidine nucleoside analog. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2’-deoxyuridine-d5 typically involves the incorporation of deuterium atoms into the 5-ethyl-2’-deoxyuridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. The process often involves multiple steps, including protection and deprotection of functional groups, nucleophilic substitution, and purification techniques .
Industrial Production Methods
Industrial production of 5-ethyl-2’-deoxyuridine-d5 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
5-Ethyl-2’-deoxyuridine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols .
科学的研究の応用
5-Ethyl-2’-deoxyuridine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Incorporated into DNA to study cell proliferation and DNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and diagnostic tools .
作用機序
The mechanism of action of 5-ethyl-2’-deoxyuridine-d5 involves its incorporation into DNA during replication. This incorporation can interfere with DNA synthesis and function, leading to the inhibition of cell proliferation. The compound targets specific molecular pathways involved in DNA replication and repair, making it a valuable tool in cancer research and antiviral studies .
類似化合物との比較
Similar Compounds
5-Ethynyl-2’-deoxyuridine: A thymidine analog used to assay DNA synthesis in cell culture.
5-Bromo-2’-deoxyuridine: Another thymidine analog used in cell proliferation studies.
Uniqueness
5-Ethyl-2’-deoxyuridine-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in biological systems. This makes it particularly useful in studies requiring high sensitivity and specificity .
特性
分子式 |
C11H16N2O5 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,2-pentadeuterioethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1/i1D3,2D2 |
InChIキー |
XACKNLSZYYIACO-RRENTEGDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


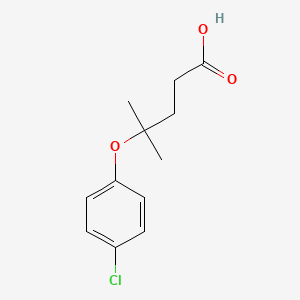
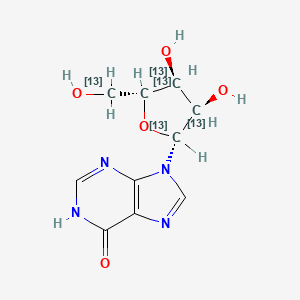
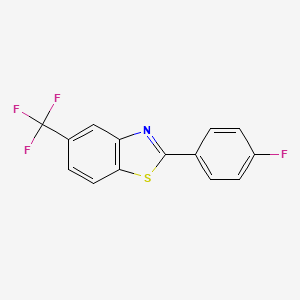
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
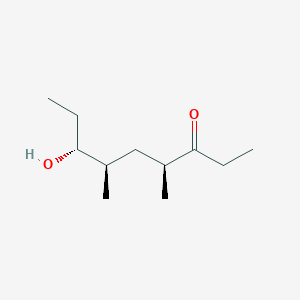
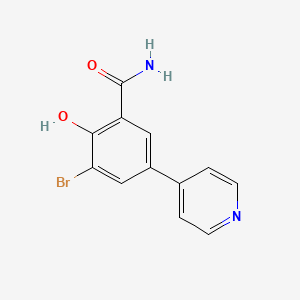
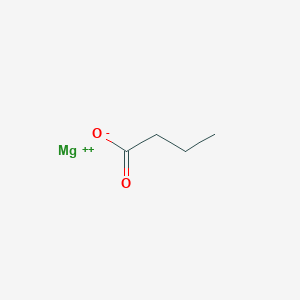
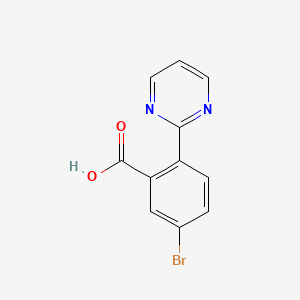
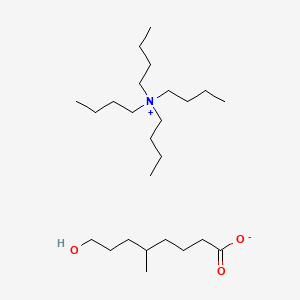
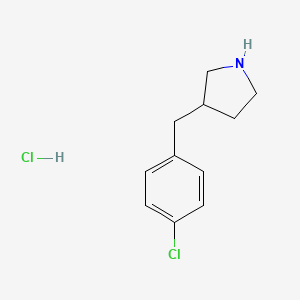
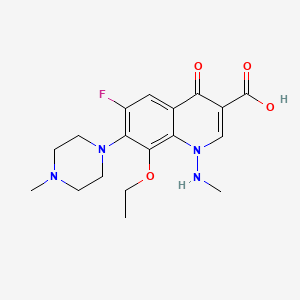
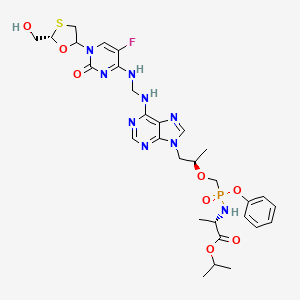
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
